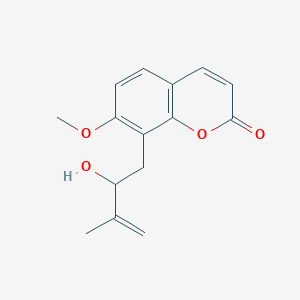

(S)-Auraptenol

Descripción general

Descripción

(S)-Auraptenol is a naturally occurring compound found in various citrus fruits. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Auraptenol typically involves the use of starting materials such as umbelliferone and prenyl bromide. The reaction is carried out under basic conditions, often using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources, such as citrus peels, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Auraptenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form auraptene, a compound with enhanced biological activity.

Reduction: Reduction of this compound can yield dihydroauraptenol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reactions are typically carried out in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

Auraptene: Formed through oxidation.

Dihydroauraptenol: Formed through reduction.

Various derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Analgesic Effects

Recent studies have highlighted the potent analgesic properties of (S)-Auraptenol. In a mouse model of chemotherapy-induced neuropathic pain, it demonstrated significant anti-hyperalgesic effects. The compound was shown to increase the paw withdrawal threshold, indicating effective pain relief without notable adverse effects on general locomotor activity . The mechanism underlying these effects appears to be mediated through serotonin 5-HT1A receptors, suggesting a potential pathway for developing new analgesics for chronic pain management .

1.2 Anticancer Activity

this compound has also been investigated for its anticancer properties. Research indicates that it exhibits antiproliferative effects against drug-resistant human prostate carcinoma cells. The compound induces apoptosis in cancer cells through the production of reactive oxygen species and by targeting specific signaling pathways such as JNK/p38 MAPK . This suggests its potential as a therapeutic agent in overcoming drug resistance in cancer treatment.

Mental Health Applications

2.1 Antidepressant-Like Effects

In behavioral studies involving mice, this compound was found to produce significant antidepressant-like effects, reducing immobility times in forced swimming and tail suspension tests. The observed effects were dose-dependent and comparable to those of established antidepressants like imipramine, indicating its potential as a natural alternative for managing depression . The activation of serotonin 5-HT1A receptors is proposed as a key mechanism behind these effects, aligning with existing literature on depression treatment .

Comparative Efficacy

The following table summarizes the key findings regarding the applications of this compound across different therapeutic areas:

Mecanismo De Acción

The mechanism of action of (S)-Auraptenol involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt pathway.

Comparación Con Compuestos Similares

Similar Compounds

Umbelliferone: A precursor in the synthesis of (S)-Auraptenol, known for its antioxidant properties.

Auraptene: An oxidized form of this compound with enhanced biological activity.

Dihydroauraptenol: A reduced form of this compound with similar biological properties.

Uniqueness

This compound stands out due to its specific stereochemistry, which contributes to its unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further research and development.

Propiedades

IUPAC Name |

8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537563 | |

| Record name | 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Auraptenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51559-35-4, 1221-43-8 | |

| Record name | 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Auraptenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (S)-Auraptenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.